1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate
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Overview
Description
The compound “1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate” is a complex organic molecule with multiple functional groups. It is characterized by the presence of ester and amide linkages, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of ester and amide bonds. The starting materials typically include cyclohexylmethanol, 3-methylbutanol, and various carboxylic acids. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ester and amide groups can be oxidized to form carboxylic acids and amines.
Reduction: The ester groups can be reduced to alcohols, and the amide groups can be reduced to amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly used.
Major Products
Oxidation: Carboxylic acids and amines.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and amide groups can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate
Uniqueness
This compound is unique due to its specific combination of ester and amide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C95H151N5O30 |
---|---|
Molecular Weight |
1843.2 g/mol |
IUPAC Name |
1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate |
InChI |
InChI=1S/C20H33NO6.C20H27NO6.2C19H31NO6.C17H29NO6/c2*1-14(2)17(13-25-18(22)10-11-19(23)27-15(3)4)21-20(24)26-12-16-8-6-5-7-9-16;2*1-13(2)16(20-19(23)26-15-8-6-5-7-9-15)12-24-17(21)10-11-18(22)25-14(3)4;1-11(2)13(18-16(21)24-17(5,6)7)10-22-14(19)8-9-15(20)23-12(3)4/h10-11,14-17H,5-9,12-13H2,1-4H3,(H,21,24);5-11,14-15,17H,12-13H2,1-4H3,(H,21,24);2*10-11,13-16H,5-9,12H2,1-4H3,(H,20,23);8-9,11-13H,10H2,1-7H3,(H,18,21) |
InChI Key |
LUNDURNDOGYRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OCC1CCCCC1.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OCC1=CC=CC=C1.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OC1CCCCC1.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OC1CCCCC1.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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